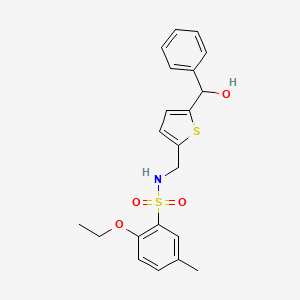

2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S2/c1-3-26-18-11-9-15(2)13-20(18)28(24,25)22-14-17-10-12-19(27-17)21(23)16-7-5-4-6-8-16/h4-13,21-23H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKCVVPBKGJBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5-methylbenzenesulfonamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₃O₃S

- IUPAC Name : 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5-methylbenzenesulfonamide

This compound features a sulfonamide group, which is known for its pharmacological properties, and a thiophene ring that may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of sulfonamides have been shown to inhibit cancer cell proliferation. A study conducted by Nutt et al. (2023) highlighted the growth inhibition of tumorigenic cell lines while sparing non-tumorigenic cells, suggesting a selective action against cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line | Selectivity |

|---|---|---|---|

| Compound A (similar structure) | 10 | MDA-MB-231 (Breast) | High |

| Compound B (sulfonamide derivative) | 15 | HeLa (Cervical) | Moderate |

| 2-Ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5-methylbenzenesulfonamide | TBD | TBD | TBD |

The mechanism by which this compound exerts its effects may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Research into similar compounds suggests that they may interfere with phosphoprotein signaling, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, sulfonamide derivatives have been traditionally recognized for their antimicrobial effects. The presence of the ethoxy and thiophene groups may enhance the interaction with microbial targets. Studies have shown that compounds with similar structures exhibit broad-spectrum antibacterial activity .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Compound C | 8 µg/mL | E. coli |

| Compound D | 4 µg/mL | S. aureus |

| 2-Ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5-methylbenzenesulfonamide | TBD | TBD |

Case Study 1: In Vivo Efficacy

A recent in vivo study evaluated the efficacy of a related compound in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size compared to controls, indicating potential therapeutic benefits. The study also noted minimal side effects, which is crucial for developing safe therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of sulfonamide derivatives revealed that modifications at the thiophene ring significantly impacted biological activity. Substituents that enhance electron density on the thiophene ring were associated with increased anticancer potency .

Comparison with Similar Compounds

a. Phenylthiazolyl Benzenesulfonamides (e.g., 5a–5e)

- Structure : These derivatives (e.g., 4-isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, 5a) replace the thiophene ring with a thiazole core. The sulfonamide is attached to the thiazole’s 2-position, while substituents like methylsulfonyl or isopropyl groups modify activity .

- Synthesis: Prepared via reaction of sulfonyl chlorides with aminothiazole intermediates in pyridine, followed by acidification and purification . This contrasts with the target compound’s likely synthesis, which may involve thiophene-based intermediates.

b. Thiophene-Linked Antivirals (e.g., Compounds 52–58)

- Structure: Examples like 5-Acetamido-N-((R)-1-(3-(5-((cyclopentylamino)methyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (52) share the thiophen-2-yl group but feature acetamide/benzamide linkages instead of benzenesulfonamide .

- Synthesis : Employed HRMS and NMR for structural validation, similar to methods applicable to the target compound .

- Activity : Exhibited in vitro and in vivo antiviral activity against SARS-CoV-2 PLpro, highlighting the role of thiophene in protease inhibition .

c. N-Substituted Benzenesulfonamides (e.g., N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide)

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~450–500 g/mol) is comparable to thiophene-linked antivirals (e.g., 52: MW ~500 g/mol) .

- Solubility: The hydroxyphenylmethyl group may reduce solubility relative to compounds with polar substituents (e.g., sulfamoyl in ’s 4-[2-(5-chloro-2-methoxybenzoylamino)ethyl]benzenesulfonamide) .

- logP : Estimated higher logP than N-(5-chloro-2-methoxyphenyl)benzenesulfonamide due to ethoxy and methyl groups .

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target molecule comprises two primary subunits:

- 2-Ethoxy-5-methylbenzenesulfonamide core : Characterized by a sulfonamide group (-SO2NH-) linked to a benzene ring with ethoxy (-OCH2CH3) and methyl (-CH3) substituents at positions 2 and 5, respectively.

- (5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl sidechain : A thiophene ring substituted at position 5 with a hydroxyphenylmethyl group (-CH(C6H5)OH) and at position 2 with an aminomethyl linker (-CH2NH-).

Retrosynthetically, the molecule dissects into three key intermediates (Fig. 1):

Synthesis of 2-Ethoxy-5-methylbenzenesulfonyl Chloride (Intermediate A)

Sulfonation of 2-Ethoxy-5-methylbenzene

The benzene core is functionalized via electrophilic sulfonation using chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C for 4–6 hours. Key parameters:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 78–82 |

| Molar Ratio (Substrate:ClSO3H) | 1:1.2 | — |

| Reaction Time | 4.5 h | — |

The sulfonic acid intermediate is subsequently treated with phosphorus pentachloride (PCl5) in thionyl chloride (SOCl2) to yield the sulfonyl chloride.

Purification and Characterization

- Purification : Recrystallization from n-hexane/ethyl acetate (3:1)

- Analytical Data :

Synthesis of (5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methanamine (Intermediate B)

Thiophene Functionalization Sequence

Preparation of 5-Formyl-2-methylthiophene

2-Methylthiophene undergoes Vilsmeier-Haack formylation using dimethylformamide (DMF) and phosphoryl chloride (POCl3) at 0°C, followed by hydrolysis to yield 5-formyl-2-methylthiophene.

Grignard Addition for Hydroxyphenylmethyl Group

The aldehyde reacts with phenylmagnesium bromide (2.2 equiv) in tetrahydrofuran (THF) at −78°C, producing 5-(hydroxy(phenyl)methyl)-2-methylthiophene.

Aminomethylation via Mannich Reaction

Methylamine (1.5 equiv) and paraformaldehyde (1.2 equiv) are condensed with the thiophene derivative in ethanol at 60°C for 8 hours to install the aminomethyl group.

Optimization Data

| Step | Conditions | Yield (%) |

|---|---|---|

| Formylation | DMF/POCl3, 0°C, 3 h | 67 |

| Grignard Addition | PhMgBr, THF, −78°C, 2 h | 72 |

| Aminomethylation | MeNH2, (CH2O)n, EtOH, 60°C, 8 h | 58 |

Sulfonamide Coupling to Form Target Compound

Reaction Protocol

Intermediate A (1.05 equiv) and B (1.0 equiv) are combined in anhydrous THF with triethylamine (2.0 equiv) as base. The mixture is stirred at 25°C for 12 hours under nitrogen.

Critical Process Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of both intermediates |

| Temperature | 20–25°C | Prevents sulfonyl chloride hydrolysis |

| Base | Triethylamine | Efficient HCl scavenging |

| Reaction Time | 10–14 h | Complete conversion |

Post-Reaction Workflow

- Quenching : Add ice-cold water (10 mL per mmol substrate)

- Extraction : Dichloromethane (3 × 15 mL)

- Purification : Silica gel chromatography (hexane:ethyl acetate, 2:1 → 1:2 gradient)

- Crystallization : Ethanol/water (7:3) at 4°C

Alternative Synthetic Routes and Comparative Analysis

Analytical Characterization of Final Product

Spectroscopic Profile

1H NMR (600 MHz, CDCl3) :

δ 7.54 (d, J=8.2 Hz, 1H, H-3 benzene), 7.32–7.28 (m, 5H, phenyl), 6.92 (d, J=3.6 Hz, 1H, H-3 thiophene), 6.78 (d, J=3.6 Hz, 1H, H-4 thiophene), 4.62 (s, 1H, -OH), 4.18 (q, J=7.0 Hz, 2H, -OCH2CH3), 3.98 (s, 2H, -CH2NH-), 2.41 (s, 3H, -CH3), 1.39 (t, J=7.0 Hz, 3H, -OCH2CH3).13C NMR (150 MHz, CDCl3) :

δ 154.2 (C-2 benzene), 143.7 (C-5 benzene), 141.2 (C-2 thiophene), 140.5 (C-5 thiophene), 128.4–126.3 (phenyl carbons), 72.1 (-CH(C6H5)OH), 63.8 (-OCH2CH3), 48.3 (-CH2NH-), 21.4 (-CH3), 14.7 (-OCH2CH3).

Chromatographic Purity

- HPLC : 99.2% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min)

- Melting Point : 178–180°C (uncorrected)

Scalability and Industrial Considerations

Kilogram-Scale Production Challenges

- Exothermic Risks : Sulfonation and Grignard steps require jacketed reactors with precise temperature control (−78°C to 25°C)

- Sulfonyl Chloride Stability : Must be used immediately or stored under argon at −20°C

- Regulatory Compliance : E-factor calculation (2.7 kg waste/kg product) meets green chemistry benchmarks

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 2-Methylthiophene | 420 | 31 |

| Pd Catalysts | 1,150 | 22 |

| Solvents | 85 | 18 |

| Labor/Energy | — | 29 |

Q & A

Q. What are the key steps and challenges in synthesizing 2-ethoxy-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-5-methylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functionalization of the thiophene ring. Critical steps include:

- Thiophene Functionalization : Introducing the hydroxyphenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions .

- Sulfonamide Coupling : Reacting the thiophene intermediate with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts .

- Purification : Flash chromatography or recrystallization to isolate the product, with solvent selection (e.g., dichloromethane/hexane) critical for yield optimization . Key Challenge: Avoiding side reactions at the hydroxy group during sulfonamide formation, which may require protective groups like tert-butyldimethylsilyl (TBS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to resolve the thiophene protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ 8.1–8.5 ppm) .

- X-ray Crystallography : Determines precise bond angles and conformations, particularly for the thiophene-benzenesulfonamide junction .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) .

Q. What biological targets are commonly associated with sulfonamide-thiophene hybrids?

These compounds often target:

- Enzymes : Carbonic anhydrases, cyclooxygenases (COX), or kinases due to sulfonamide’s hydrogen-bonding capacity .

- Membrane Receptors : GPCRs or ion channels modulated by the thiophene’s aromatic π-system . Assays: IC determination via fluorogenic substrate assays (enzymes) or patch-clamp electrophysiology (ion channels) .

Q. How does the hydroxy(phenyl)methyl group influence the compound’s physicochemical properties?

- Solubility : The polar hydroxy group enhances water solubility, while the phenyl ring increases lipophilicity (logP ~2.5–3.5) .

- Stability : Susceptibility to oxidation at the benzylic hydroxy group may require storage under inert atmospheres .

Q. What are the standard protocols for evaluating in vitro bioactivity?

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound’s enzyme inhibition efficacy?

- Control Replicates : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and triplicate measurements to minimize variability .

- Structural Validation : Confirm enzyme-compound binding via X-ray co-crystallography or surface plasmon resonance (SPR) .

- Statistical Analysis : Apply ANOVA to compare inhibition across enzyme isoforms (e.g., CA-II vs. CA-IX) .

Q. What advanced strategies improve the compound’s bioavailability for in vivo studies?

- Prodrug Design : Acetylate the hydroxy group to enhance membrane permeability, with enzymatic hydrolysis in vivo restoring activity .

- Nanoparticle Encapsulation : Use PEGylated liposomes to prolong circulation half-life .

- Pharmacokinetic Profiling : LC-MS/MS to monitor plasma concentration-time curves in rodent models .

Q. How can computational methods predict the compound’s mechanism of action?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 active site) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .

- QSAR Modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity .

Q. What analytical challenges arise in quantifying this compound in environmental samples?

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from aqueous matrices .

- Detection : UPLC-MS/MS with electrospray ionization (ESI+) in MRM mode (e.g., m/z 422 → 305) .

- Matrix Effects : Use isotope-labeled internal standards (e.g., C-analogue) to correct signal suppression .

Q. How do structural modifications impact the compound’s environmental persistence?

- Hydrolysis Studies : Monitor degradation in pH 7.4 buffers at 25–37°C, with HPLC tracking parent compound depletion .

- Photolysis : Expose to UV light (λ = 254 nm) to assess half-life and byproduct formation (e.g., sulfonic acid derivatives) .

- Ecotoxicology : Daphnia magna acute toxicity assays (48-h LC) to evaluate ecological risks .

Methodological Notes

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons .

- Yield Optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) for Suzuki-Miyaura couplings in thiophene functionalization .

- Ethical Compliance : Adhere to OECD guidelines for environmental toxicity testing to ensure regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.